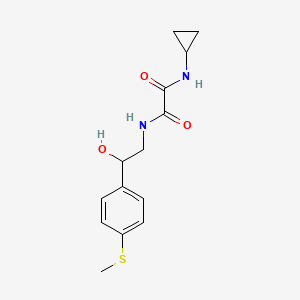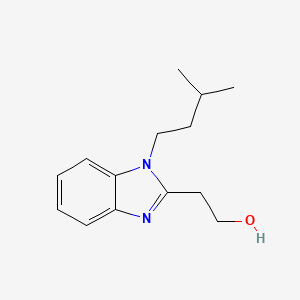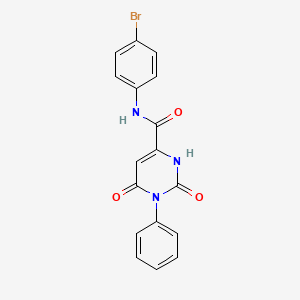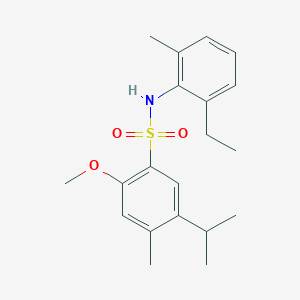![molecular formula C17H23Cl2N3O2S B2683767 1-(3,4-Dichlorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea CAS No. 2380095-88-3](/img/structure/B2683767.png)
1-(3,4-Dichlorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dichlorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea, also known as DMT1 inhibitor, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of divalent metal transporter 1 (DMT1), which is responsible for the uptake of iron and other divalent metals in the body.
作用机制
1-(3,4-Dichlorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea works by inhibiting the function of this compound, which is responsible for the uptake of iron and other divalent metals in the body. By inhibiting this compound, the compound reduces the amount of iron that is absorbed by the body, leading to a decrease in iron overload. In addition, the compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to reduce iron overload in animal models of hereditary hemochromatosis and beta-thalassemia. In addition, it has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. The compound has also been shown to have anti-inflammatory effects, as it reduces the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
The advantages of using 1-(3,4-Dichlorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea in lab experiments include its potent inhibitory activity against this compound, its ability to reduce iron overload, and its potential therapeutic applications in the treatment of iron overload disorders and cancer. However, the compound has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
未来方向
There are several future directions for the research on 1-(3,4-Dichlorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea. One potential direction is to investigate its potential use in the treatment of other diseases, such as neurodegenerative disorders, where iron overload has been implicated in the pathogenesis. Another direction is to optimize the synthesis method to improve the yield and purity of the product. Finally, further studies are needed to investigate the potential toxicity and pharmacokinetics of the compound in vivo.
Conclusion
This compound is a potent inhibitor of this compound that has shown potential therapeutic applications in the treatment of iron overload disorders and cancer. The compound works by reducing the amount of iron that is absorbed by the body, leading to a decrease in iron overload. While there are some limitations to its use in lab experiments, there are several future directions for research on the compound, including investigating its potential use in the treatment of other diseases and optimizing the synthesis method.
合成方法
The synthesis of 1-(3,4-Dichlorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea involves the reaction of 3,4-dichlorophenyl isocyanate with 4-morpholin-4-ylthiophenol in the presence of a base. The resulting product is then treated with methyl iodide to obtain the final compound. The synthesis method has been optimized to improve the yield and purity of the product.
科学研究应用
1-(3,4-Dichlorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating iron overload disorders, such as hereditary hemochromatosis and beta-thalassemia. In addition, it has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the proliferation of cancer cells.
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2N3O2S/c18-14-2-1-13(11-15(14)19)21-16(23)20-12-17(3-9-25-10-4-17)22-5-7-24-8-6-22/h1-2,11H,3-10,12H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAPLBWNSYRKPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one](/img/structure/B2683687.png)
![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2683688.png)
![1-(4-methoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2683689.png)




![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-cyanobenzamide](/img/structure/B2683697.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2683699.png)


![2-(3,5-dimethylisoxazol-4-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2683705.png)